3,4-Dihydroisoquinoline-6,7-diol
Overview
Description
3,4-Dihydroisoquinoline-6,7-diol is a chemical compound . It is used as a reagent for the synthesis of 6,7-dihydroxy-3,4-dihydroisoquinline .
Synthesis Analysis
A new method for the synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline has been developed based on the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid .Chemical Reactions Analysis
The synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine with aliphatic nitro compounds in polyphosphoric acid .Physical And Chemical Properties Analysis
3,4-Dihydroisoquinoline-6,7-diol is a yellow to brownish crystalline powder or flakes .Scientific Research Applications
Antitumor Activity
3,4-Dihydroisoquinolines have been explored for their potential in antitumor activities. A study synthesized a novel class of 3,4-dihydroisoquinolines, demonstrating moderate antitumor activities in vitro (Zhu et al., 2011). Another research synthesized derivatives of 3,4-dihydroisoquinoline and evaluated them for cytotoxicity against various cancer cell lines, finding some compounds with notable antitumor potential (Saleh et al., 2020).
Synthesis Techniques and Applications
Several studies have focused on the synthesis of 3,4-dihydroisoquinolines, leveraging different techniques and exploring their applications. For example, a Ru-catalyzed synthesis approach was developed, showing potential applications in creating N-containing polycyclic aromatic compounds (He et al., 2016). Another study demonstrated a visible light photocatalytic method for synthesizing 3,4-dihydroisoquinolinones, a class closely related to 3,4-dihydroisoquinolines (Yu et al., 2017).
As Precursors for Alkaloid Synthesis
3,4-Dihydroisoquinolines serve as precursors for various alkaloids. A research outlined the use of 3,4-dihydroisoquinolines in synthesizing benzylisoquinoline alkaloids, highlighting their utility in preparing natural product derivatives (Blank & Opatz, 2011).
Antioxidant Activity
Intracellular antioxidant activities of 3,4-dihydroisoquinoline derivatives were studied, revealing some compounds' ability to scavenge reactive oxygen and nitrogen species, potentially protecting DNA and cellular structures (Guśpiel et al., 2016).
Anticonvulsant Potential
Research on 3,4-dihydroisoquinolin derivatives has shown potential anticonvulsant effects. A study synthesized novel derivatives and evaluated them in anticonvulsant tests, with some compounds showing promising results (Zhang et al., 2016).
properties
IUPAC Name |
3,4-dihydroisoquinoline-6,7-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-8-3-6-1-2-10-5-7(6)4-9(8)12/h3-5,11-12H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCQVMIYUGOTLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=CC2=CC(=C(C=C21)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90421366 | |
Record name | 3,4-dihydroisoquinoline-6,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90421366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydroisoquinoline-6,7-diol | |
CAS RN |
4602-83-9 | |
Record name | 3,4-dihydroisoquinoline-6,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90421366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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